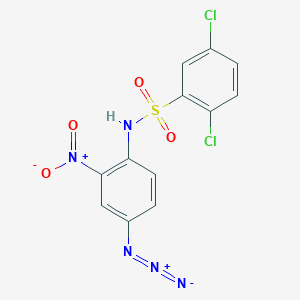
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features an azido group, a nitro group, and a sulfonamide group, making it highly reactive and versatile for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,5-dichlorobenzenesulfonamide to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and azidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for crosslinking and labeling studies due to its reactive azido group.
Biology: Employed in photoaffinity labeling to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide involves the formation of highly reactive intermediates, such as nitrenes, upon exposure to UV light. These intermediates can insert into various chemical bonds, leading to covalent modifications of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate: Another azido-containing compound used for similar applications in crosslinking and labeling.
Sulfo-SANPAH: A sulfonamide-based crosslinker with a similar reactive azido group.
Uniqueness
N-(4-Azido-2-nitrophenyl)-2,5-dichlorobenzene-1-sulfonamide is unique due to its combination of azido, nitro, and sulfonamide groups, which provide a versatile platform for various chemical modifications and applications. Its specific reactivity and stability make it suitable for a wide range of scientific and industrial uses.
Propiedades
Número CAS |
61073-00-5 |
|---|---|
Fórmula molecular |
C12H7Cl2N5O4S |
Peso molecular |
388.2 g/mol |
Nombre IUPAC |
N-(4-azido-2-nitrophenyl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C12H7Cl2N5O4S/c13-7-1-3-9(14)12(5-7)24(22,23)17-10-4-2-8(16-18-15)6-11(10)19(20)21/h1-6,17H |
Clave InChI |
UWKJBTNPKPFFQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate](/img/structure/B14604928.png)
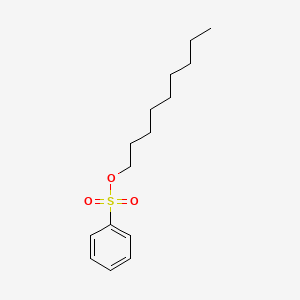
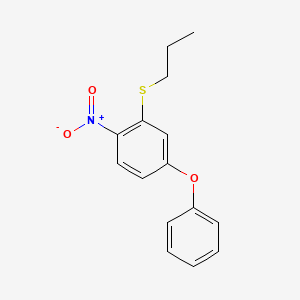
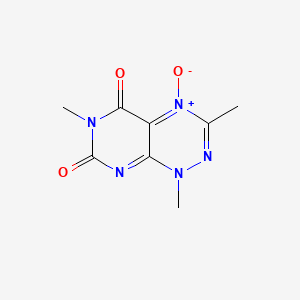
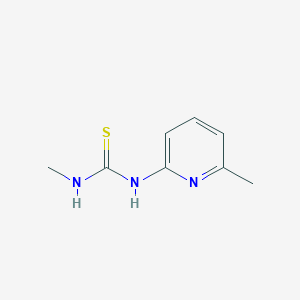
![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)


![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)

![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
